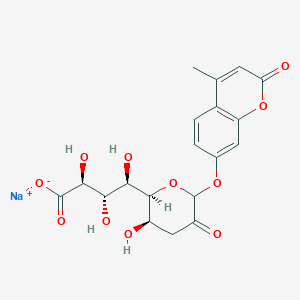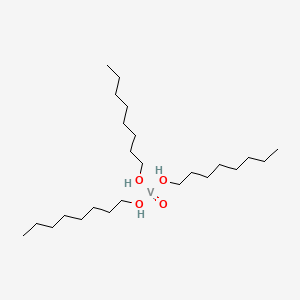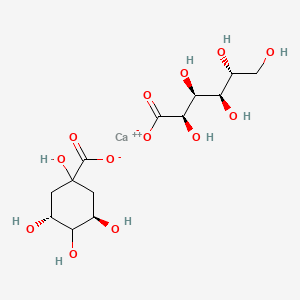![molecular formula C20H26IO2+ B13747473 Bis-[3-isopropyl-4-methoxyphenyl]iodonium](/img/structure/B13747473.png)
Bis-[3-isopropyl-4-methoxyphenyl]iodonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BIS[4-METHOXY-3-(1-METHYLETHYL)PHENYL]-IODONIUM is a chemical compound with the molecular formula C20H26IO2. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of two 4-methoxy-3-(1-methylethyl)phenyl groups attached to an iodonium ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BIS[4-METHOXY-3-(1-METHYLETHYL)PHENYL]-IODONIUM typically involves the reaction of 4-methoxy-3-(1-methylethyl)phenyl derivatives with iodine or iodine-containing reagents under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the iodonium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
BIS[4-METHOXY-3-(1-METHYLETHYL)PHENYL]-IODONIUM undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the iodonium ion to other forms.
Substitution: The compound can participate in substitution reactions where the iodonium ion is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted phenyl compounds.
Aplicaciones Científicas De Investigación
BIS[4-METHOXY-3-(1-METHYLETHYL)PHENYL]-IODONIUM has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of BIS[4-METHOXY-3-(1-METHYLETHYL)PHENYL]-IODONIUM involves its interaction with molecular targets and pathways in biological systems. The iodonium ion can act as an electrophile, participating in various chemical reactions that affect cellular processes. The specific molecular targets and pathways involved depend on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Iodonium, bis[4-methoxy-3-(1-methylethyl)phenyl]-tetrafluoroborate: A similar compound with a tetrafluoroborate counterion.
Other iodonium salts: Compounds with different substituents on the phenyl groups or different counterions.
Uniqueness
BIS[4-METHOXY-3-(1-METHYLETHYL)PHENYL]-IODONIUM is unique due to its specific structure and the presence of methoxy and isopropyl groups on the phenyl rings. This unique structure imparts specific chemical and physical properties that differentiate it from other iodonium compounds.
Propiedades
Fórmula molecular |
C20H26IO2+ |
|---|---|
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
bis(4-methoxy-3-propan-2-ylphenyl)iodanium |
InChI |
InChI=1S/C20H26IO2/c1-13(2)17-11-15(7-9-19(17)22-5)21-16-8-10-20(23-6)18(12-16)14(3)4/h7-14H,1-6H3/q+1 |
Clave InChI |
BDPTYIBOAQOZCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)[I+]C2=CC(=C(C=C2)OC)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




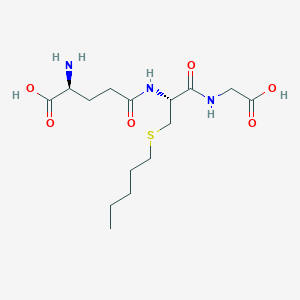
![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)

![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
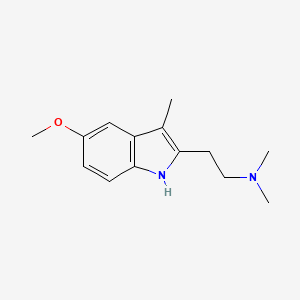
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
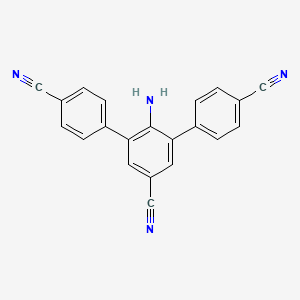
![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)
